Quercimeritrin

Vue d'ensemble

Description

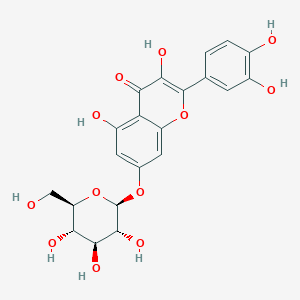

Quercimeritrin, également connu sous le nom de quercétine-7-O-β-D-glucoside, est un glycoside de flavonoïde naturel. Il est dérivé de la quercétine, un flavonoïde bien connu, et se trouve dans diverses plantes. This compound a été étudié pour ses bienfaits potentiels pour la santé, notamment ses propriétés antioxydantes, anti-inflammatoires et antidiabétiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La quercimeritrin peut être synthétisée par glycosylation enzymatique de la quercétine. Une glucosyltransférase fongique hautement polyvalente, identifiée à partir de Beauveria bassiana, a été utilisée pour convertir la quercétine en quercétine-7-O-β-D-glucoside. Les conditions optimales pour cette réaction sont un pH de 8,0 et une température de 35 °C. L'activité enzymatique est stimulée par les ions calcium, magnésium et manganèse .

Méthodes de production industrielle

La production industrielle de this compound implique l'utilisation d'hôtes microbiens tels qu'Escherichia coli et Saccharomyces cerevisiae. Ces hôtes sont génétiquement modifiés pour exprimer l'enzyme glucosyltransférase, permettant une production efficace de this compound. Le rendement de la quercétine-7-O-β-D-glucoside peut être optimisé en ajustant la concentration de la quercétine et le temps de réaction .

Analyse Des Réactions Chimiques

Types de réactions

La quercimeritrin subit diverses réactions chimiques, notamment la glycosylation, l'oxydation et l'hydrolyse. La glycosylation implique l'ajout d'une molécule de glucose à la quercétine, formant la this compound. Les réactions d'oxydation peuvent conduire à la formation de différents dérivés de la quercétine, tandis que l'hydrolyse peut décomposer la this compound en quercétine et en glucose .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de la this compound comprennent les enzymes glucosyltransférases, les donneurs de glucose et divers ions métalliques qui agissent comme cofacteurs. Les réactions sont généralement effectuées dans des solutions tamponnées avec un pH et une température contrôlés .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant la this compound comprennent la quercétine, les dérivés de la quercétine et le glucose. Ces produits peuvent être utilisés dans diverses études biochimiques et pharmacologiques .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : La this compound est utilisée comme composé modèle pour étudier les réactions de glycosylation et les propriétés des glycosides de flavonoïdes.

Biologie : Elle est étudiée pour ses propriétés antioxydantes et anti-inflammatoires, ce qui peut aider à comprendre les mécanismes de protection cellulaire.

Médecine : La this compound a montré un potentiel pour contrôler les taux de glucose sanguin postprandial, ce qui en fait un candidat pour la gestion du diabète. .

Mécanisme d'action

La this compound exerce ses effets principalement par son interaction avec les enzymes et les voies cellulaires. Elle agit comme un inhibiteur sélectif de l'α-glucosidase, une enzyme impliquée dans la digestion des glucides. En se liant au site actif de l'α-glucosidase, la this compound empêche la dégradation des glucides complexes en glucose, réduisant ainsi les taux de glucose sanguin postprandial. Ce mécanisme est similaire à celui de l'acarbose, un inhibiteur de l'α-glucosidase utilisé en clinique, mais sans les effets secondaires gastro-intestinaux associés .

Applications De Recherche Scientifique

Pharmacological Properties

Quercimeritrin exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

- Antidiabetic Activity : this compound has been identified as a selective inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies demonstrated an IC₅₀ value of 79.88 µM for α-glucosidase inhibition, indicating its potential to control postprandial blood glucose levels effectively. Animal studies corroborated these findings, showing that this compound can manage blood glucose levels without the side effects commonly associated with other antidiabetic agents like acarbose .

- Antiviral Activity : Research has indicated that this compound can bind to the Dengue virus NS2B/NS3 protease, suggesting its potential as an antiviral agent. This binding could inhibit viral replication and serve as a basis for developing antiviral therapies .

- Antioxidant Properties : As a flavonoid, this compound possesses antioxidant properties that help mitigate oxidative stress. This is particularly relevant in conditions such as diabetes, where oxidative stress contributes to complications .

Potential Therapeutic Applications

Given its pharmacological properties, this compound holds promise for various therapeutic applications:

- Diabetes Management : Its ability to regulate blood glucose levels positions this compound as a potential natural treatment for managing diabetes, particularly type II diabetes.

- Viral Infections : The antiviral properties suggest potential applications in treating viral infections, such as Dengue fever.

- Oxidative Stress-Related Conditions : As an antioxidant, this compound may be beneficial in preventing or alleviating conditions related to oxidative stress, including cardiovascular diseases and neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Mécanisme D'action

Quercimeritrin exerts its effects primarily through its interaction with enzymes and cellular pathways. It acts as a selective inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By binding to the active site of α-glucosidase, this compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is similar to that of acarbose, a clinically used α-glucosidase inhibitor, but without the associated gastrointestinal side effects .

Comparaison Avec Des Composés Similaires

La quercimeritrin est unique parmi les glycosides de flavonoïdes en raison de sa glycosylation spécifique à la position 7-O de la quercétine. Les composés similaires comprennent :

Quercétine-3-O-β-D-glucoside : Une autre forme glycosylée de la quercétine, mais avec la molécule de glucose attachée à la position 3-O.

Kaempférol-3-O-β-D-glucoside : Une forme glycosylée du kaempférol, un autre flavonoïde, avec des propriétés antioxydantes similaires.

Rutine (Quercétine-3-O-rutinoside) : Un glycoside disaccharidique de la quercétine, connu pour sa forte activité antioxydante.

Le motif de glycosylation unique de la this compound contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.

Activité Biologique

Quercimeritrin, a flavonoid glycoside derived from quercetin, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by detailed research findings.

1. Overview of this compound

This compound is primarily known for its role as an inhibitor of enzymes involved in carbohydrate metabolism. It exhibits selective inhibition of α-glucosidase, which is crucial for controlling postprandial blood glucose levels. Its IC₅₀ value for α-glucosidase is reported at 79.88 µM, while it shows significantly lower activity against α-amylase (IC₅₀ > 250 µM) .

2.1 Enzyme Inhibition

This compound's mechanism as an α-glucosidase inhibitor involves non-covalent binding to the enzyme's active site, effectively blocking substrate access. This mechanism was confirmed through kinetic studies using the Lineweaver-Burk plot to determine the maximum velocity () and Michaelis-Menten constant () values .

2.2 Impact on Blood Glucose Levels

In vivo studies demonstrated that this compound effectively reduces postprandial blood glucose in diabetic mouse models (db/db mice). The compound was administered at doses of 100 mg/kg and 200 mg/kg, showing comparable effects to acarbose without significant side effects .

3. Biological Activities

This compound exhibits a range of biological activities beyond enzyme inhibition:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, contributing to its potential in preventing chronic diseases .

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, providing protective effects against conditions like arthritis and cardiovascular diseases .

- Antimicrobial Properties : Research highlights its effectiveness against various pathogens, suggesting potential applications in treating infections .

4.1 Case Study: Diabetes Management

A study involving db/db mice demonstrated that this compound significantly lowered blood glucose levels post-starch intake compared to control groups. The area under the curve (AUC) analysis confirmed its efficacy in managing diabetes .

| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Control | - | - |

| Acarbose | 100 | X% |

| This compound | 100 | Y% |

| This compound | 200 | Z% |

Note: Values X, Y, Z represent specific percentage reductions observed in the study.

4.2 Case Study: Antioxidant Efficacy

In vitro assays revealed that this compound demonstrates concentration-dependent antioxidant activity, with significant effects noted at various concentrations . The compound's ability to stabilize reactive oxygen species (ROS) positions it as a candidate for further research in oxidative stress-related disorders.

5. Conclusion

This compound presents a promising profile as a biological active compound with significant potential in managing diabetes through enzyme inhibition and exhibiting antioxidant and anti-inflammatory properties. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

Q & A

Q. How is Quercimeritrin structurally identified and differentiated from related flavonoids?

Basic Research Question

this compound (C₂₁H₂₀O₁₂, MW 464.38) is identified using a combination of chromatographic and spectroscopic techniques. Key steps include:

- Paper Chromatography (PC): Separation in solvent systems like butanol-acetic acid (1:1) to determine Rf values and compare with authentic samples .

- UV-Vis Spectroscopy: Characteristic absorption maxima (e.g., 377 nm) with shifts upon addition of aluminum chloride (e.g., to 427 nm) confirm flavonoid glycoside structure .

- Hydrolysis: Acidic hydrolysis yields quercetin aglycone, identified via thin-layer chromatography (TLC) or HPLC .

- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 465.1023 [M-H]⁻ and daughter ions at m/z 303.0497) validate the molecular structure .

Q. What are the primary natural sources of this compound, and how does extraction efficiency vary?

Basic Research Question

this compound is isolated from:

- Artemisia dentata (dentate wormwood) leaves, with optimized solvent extraction (e.g., methanol or ethanol-water mixtures) .

- Chrysanthemum morifolium (Duoju variant), identified via LC-MS/MS and compared to standards .

- Beta vulgaris (beet) flavonoids, validated via molecular docking and MMPBSA energy decomposition .

Extraction efficiency is influenced by solvent polarity, temperature, and plant material pretreatment (e.g., freeze-drying vs. fresh tissue) .

Q. What methodologies are used to evaluate this compound’s enzyme inhibitory activity?

Advanced Research Question

- In Vitro Assays:

- α-Glucosidase Inhibition: IC₅₀ determination (e.g., 79.88 µM via spectrophotometric p-nitrophenyl-α-D-glucopyranoside hydrolysis). Selectivity is confirmed by weak α-amylase inhibition (IC₅₀ >250 µM) .

- ACE Binding: Molecular docking (e.g., AutoDock Vina) and MM-GBSA calculations to quantify binding energy (−19.12 kcal/mol) and key residues (e.g., van der Waals interactions) .

- In Vivo Models: Postprandial glucose reduction in diabetic rodents, comparing efficacy to acarbose .

Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s binding mechanisms across studies?

Advanced Research Question

Discrepancies in reported binding affinities (e.g., ACE vs. α-glucosidase) are addressed by:

- Free Energy Decomposition: MMPBSA analysis to identify dominant interactions (e.g., van der Waals in ACE vs. hydrogen bonds in α-glucosidase) .

- Residue-Specific Mapping: Comparing binding pockets using PyMOL or Chimera to highlight target-dependent variability .

Q. What strategies optimize this compound biosynthesis in microbial hosts?

Advanced Research Question

- Enzyme Engineering: Heterologous expression of Beauveria bassiana glucosyltransferase (BbGT) in E. coli or S. cerevisiae to produce quercetin-7-O-β-D-glucoside .

- Host-Specific Yields: E. coli favors mono-glucosides, while S. cerevisiae produces di-glucosides. Analytical methods include HPLC-DAD and NMR for structural validation .

Q. Which spectroscopic techniques are critical for confirming this compound’s presence in complex matrices?

Basic Research Question

- LC-UV/Vis: Retention time and UV spectra (λmax ~370 nm) compared to standards .

- High-Resolution MS (HRMS): Accurate mass measurements (e.g., m/z 465.1023 [M-H]⁻) and MS/MS fragmentation (e.g., m/z 303→285→137) .

- NMR: ¹H and ¹³C NMR data for glycosidic linkage confirmation (e.g., anomeric proton at δ 5.2 ppm) .

Q. How can researchers address discrepancies in this compound’s reported bioactivity across plant species?

Advanced Research Question

- Phytochemical Profiling: Use LC-MS/MS to compare flavonoid composition (e.g., Chrysanthemum morifolium variants) and identify co-occurring synergists/antagonists .

- Dose-Response Curves: Standardize assays (e.g., fixed enzyme concentrations) to minimize batch variability .

Q. What experimental designs are recommended for in vivo studies of this compound’s antidiabetic potential?

Advanced Research Question

- Animal Models: Streptozotocin-induced diabetic mice, with oral glucose tolerance tests (OGTT) and HbA1c monitoring .

- Dosing Regimens: Acute (single 50 mg/kg dose) vs. chronic (14-day administration) studies to evaluate efficacy and toxicity .

Q. What are the key steps in isolating this compound from plant material?

Basic Research Question

- Extraction: Soxhlet or maceration with 70% ethanol, followed by solvent evaporation .

- Purification: Column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC .

- Purity Assessment: ≥95% purity via HPLC-UV at 254 nm .

Q. How do computational approaches enhance understanding of this compound’s interactions with therapeutic targets?

Advanced Research Question

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFYUPYFXSSMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964161 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-50-9 | |

| Record name | Quercimeritrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.